molecular formula C18H14Cl4O6 B14722461 Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate CAS No. 5676-21-1

Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate

Cat. No.: B14722461
CAS No.: 5676-21-1
M. Wt: 468.1 g/mol
InChI Key: MNKHUKCJIICUQJ-UHFFFAOYSA-N
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Description

Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is an organic compound with the molecular formula C18H14Cl4O6 It is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an oxalate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

2C8H6Cl2OCH2CH2OH+(COCl)2C18H14Cl4O6+2HCl2 \, \text{C}_8\text{H}_6\text{Cl}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{(COCl)}_2 \rightarrow \text{C}_18\text{H}_14\text{Cl}_4\text{O}_6 + 2 \, \text{HCl} 2C8​H6​Cl2​OCH2​CH2​OH+(COCl)2​→C1​8H1​4Cl4​O6​+2HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.

    Substitution Reactions: The chlorine atoms in the 2,4-dichlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Hydrolysis: 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.

    Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.

Scientific Research Applications

Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release 2-(2,4-dichlorophenoxy)ethanol, which may interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can affect cellular processes through its reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    Bis(2,4,6-trichlorophenyl) oxalate: Similar structure but with trichlorophenyl groups.

    Bis(2,4-dichlorophenyl) oxalate: Similar structure but with dichlorophenyl groups.

Uniqueness

Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is unique due to the presence of the 2-(2,4-dichlorophenoxy)ethyl groups, which impart specific chemical and physical properties

Properties

CAS No.

5676-21-1

Molecular Formula

C18H14Cl4O6

Molecular Weight

468.1 g/mol

IUPAC Name

bis[2-(2,4-dichlorophenoxy)ethyl] oxalate

InChI

InChI=1S/C18H14Cl4O6/c19-11-1-3-15(13(21)9-11)25-5-7-27-17(23)18(24)28-8-6-26-16-4-2-12(20)10-14(16)22/h1-4,9-10H,5-8H2

InChI Key

MNKHUKCJIICUQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)C(=O)OCCOC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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